9,11-Octadecadienoic acid

Catalog No.
S1538588
CAS No.
544-71-8
M.F
C18H32O2
M. Wt
280.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,11-Octadecadienoic acid

CAS Number

544-71-8

Product Name

9,11-Octadecadienoic acid

IUPAC Name

(9E,11E)-octadeca-9,11-dienoic acid

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7+,10-9+

InChI Key

JBYXPOFIGCOSSB-XBLVEGMJSA-N

SMILES

CCCCCCC=CC=CCCCCCCCC(=O)O

Synonyms

(9Z,11E)-9,11-octadecadienoic acid, 9,11-isolinoleic acid, 9,11-linoleic acid, 9,11-linoleic acid, (E,E)-isomer, 9,11-linoleic acid, (E,Z)-isomer, 9,11-linoleic acid, (Z,E)-isomer, 9,11-linoleic acid, (Z,Z)-isomer, 9,11-linoleic acid, potassium salt, 9,11-octadecadienoate, 9,11-octadecadienoic acid, 9-cis-11-trans-octadecadienoic acid, c9t11 CLA, cis-9-trans-11-octadecadienoic acid, octadeca-9,11-dienoic acid, rumenic acid

Canonical SMILES

CCCCCCC=CC=CCCCCCCCC(=O)O

Isomeric SMILES

CCCCCC/C=C/C=C/CCCCCCCC(=O)O

Biomarker of Oxidative Stress:

9,11-Octadecadienoic acid (9,11-ODA) is a type of fatty acid known as a diene-conjugated fatty acid. These fatty acids are formed in the body as a result of free radical attack on lipids (fats) []. Due to this process, 9,11-ODA has been studied as a potential biomarker of oxidative stress, a condition characterized by an imbalance between free radicals and antioxidants in the body [].

Source in Food and Animal Products:

While not as prevalent as other types of fatty acids, 9,11-ODA can be found naturally in some foods, including safflower oil and full-fat soybeans [, ]. Additionally, studies have shown that the milk of cows fed diets rich in safflower seeds or full-fat rapeseeds can have elevated levels of 9,11-ODA, indicating potential dietary sources of this compound [].

9,11-Octadecadienoic acid, also known as (9E,11E)-octadeca-9,11-dienoic acid or conjugated linoleic acid (specifically the 9E,11E isomer), is a polyunsaturated fatty acid with the molecular formula C18H32O2C_{18}H_{32}O_{2} and a molecular weight of approximately 280.445 g/mol. This compound features two double bonds located at the 9th and 11th carbon positions in the trans configuration. It is primarily derived from linoleic acid and is notable for its presence in various dietary sources, particularly in ruminant fats and dairy products .

  • Anticarcinogenic effects: Rumenic acid may influence gene expression and cell signaling pathways, potentially inhibiting cancer cell growth.
  • Anti-inflammatory properties: ODAs might modulate inflammatory processes by affecting the production of inflammatory mediators.
  • Body composition effects: Rumenic acid may play a role in fat metabolism, potentially influencing body fat composition.

The chemistry of 9,11-octadecadienoic acid involves several significant reactions:

  • Isomerization: The conversion of linoleic acid (cis,cis-9,12-octadecadienoic acid) to 9,11-octadecadienoic acid can occur through isomerization processes under specific conditions, often facilitated by heat or catalysts .
  • Diels-Alder Reactions: This fatty acid can participate in Diels-Alder reactions, which are useful for synthesizing branched fatty derivatives. These reactions involve the formation of adducts with dienes or other unsaturated compounds .
  • Oxidation: Like many unsaturated fatty acids, it can undergo oxidation reactions that may lead to the formation of hydroperoxides and other oxidative products, which can affect its stability and nutritional properties .

9,11-Octadecadienoic acid exhibits various biological activities:

  • Antineoplastic Properties: It has been identified as an apoptosis inducer, suggesting potential applications in cancer therapy by promoting programmed cell death in malignant cells .
  • Anti-inflammatory Effects: This compound has demonstrated anti-inflammatory properties, making it relevant for conditions characterized by chronic inflammation .
  • Antiatherogenic Effects: It may help in reducing the risk of atherosclerosis by influencing lipid metabolism and inflammatory pathways .

The synthesis of 9,11-octadecadienoic acid can be approached through several methods:

  • Chemical Synthesis: One method involves the isomerization of linoleic acid using catalysts such as transition metals or specific reagents that facilitate the rearrangement of double bonds .
  • Biotechnological Approaches: Microbial fermentation processes have been explored to produce this fatty acid from substrates like vegetable oils or sugars through the action of specific microorganisms that can convert linoleic acid into its conjugated forms .

9,11-Octadecadienoic acid has several applications across various fields:

  • Nutraceuticals: Due to its health-promoting properties, it is used in dietary supplements aimed at improving metabolic health and reducing inflammation.
  • Food Industry: Its presence in ruminant fats makes it a point of interest in food science for enhancing the nutritional profile of dairy products and meats.
  • Pharmaceuticals: Given its biological activities, it is being investigated for potential therapeutic uses in cancer treatment and inflammatory diseases .

Research on the interactions of 9,11-octadecadienoic acid with other compounds has revealed insights into its biological mechanisms:

  • Studies indicate that this fatty acid can modulate cellular signaling pathways involved in inflammation and apoptosis. For instance, it may influence the expression of genes related to lipid metabolism and inflammatory response .
  • Interaction with other dietary components has also been explored; for example, its effects when combined with antioxidants or other fatty acids have been studied to understand synergistic effects on health outcomes .

Several compounds are structurally similar to 9,11-octadecadienoic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
Linoleic Acid (cis,cis-9,12)Polyunsaturated Fatty AcidTwo cis double bonds; more common in diet
9,12-Octadecadienoic AcidPolyunsaturated Fatty AcidHas cis double bonds at positions 9 and 12
Conjugated Linoleic Acid (various)Mixture of IsomersIncludes multiple geometric isomers with different health effects
Alpha-Linolenic AcidPolyunsaturated Fatty AcidContains three double bonds; omega-3 fatty acid

Uniqueness of 9,11-Octadecadienoic Acid

The unique trans configuration of its double bonds distinguishes 9,11-octadecadienoic acid from linoleic acid and other similar compounds. This configuration is associated with specific biological activities that differ from those exhibited by other fatty acids. The potential health benefits linked to this compound make it a subject of ongoing research in nutrition and medicine.

Physical Description

Liquid

XLogP3

7.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

280.240230259 g/mol

Monoisotopic Mass

280.240230259 g/mol

Heavy Atom Count

20

Appearance

Unit:25 mgPurity:98+%Physical solid

UNII

K3BO6AJ7F7

Other CAS

544-71-8
1839-11-8

Wikipedia

Octadeca-9,11-dienoic acid
(9E,11E)-octadeca-9,11-dienoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

General Manufacturing Information

9,11-Octadecadienoic acid: ACTIVE

Dates

Modify: 2023-08-15
1.Ip, C.,Scimeca, J.A., and Thompson, H.J. Conjugated linoleic acid. Cancer 74, 1050-1054 (1994).

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